molecular formula C12H15N5O2 B2975906 N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396799-16-8

N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2975906
CAS No.: 1396799-16-8
M. Wt: 261.285
InChI Key: DQKUOCUJGBSJBZ-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a nitrogen-rich heterocyclic compound featuring a tetrazole core substituted with a p-tolyl group and a carboxamide-linked 2-hydroxypropyl chain. The hydroxypropyl moiety may enhance solubility, while the p-tolyl group contributes lipophilicity, influencing pharmacokinetic properties. Limited direct data on this compound are available in the provided evidence, but structural analogs and synthetic pathways offer insights for comparison.

Properties

IUPAC Name

N-(2-hydroxypropyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-8-3-5-10(6-4-8)17-15-11(14-16-17)12(19)13-7-9(2)18/h3-6,9,18H,7H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKUOCUJGBSJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in biological research due to its diverse potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : N-(2-hydroxypropyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
  • Molecular Formula : C12H15N5O2
  • Molecular Weight : 261.285 g/mol
  • CAS Number : 1396799-16-8

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrazole Ring : This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Introduction of the Hydroxypropyl Group : This is done through alkylation reactions, where a hydroxypropyl halide is used.
  • Attachment of the p-Tolyl Group : This can be accomplished via coupling reactions such as Suzuki or Heck coupling.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound may inhibit enzymatic activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have indicated a strong affinity for various targets, suggesting potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

In cellular assays, this compound has shown promising anticancer properties against specific cancer cell lines. For instance, it was tested on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, yielding IC50 values that indicate potent antiproliferative effects.

Cell Line IC50 (µM)
A54915
MDA-MB-23120

Case Studies

  • Study on Hepatitis B Virus (HBV) : A study investigated the effects of this compound on HBV replication. The results indicated that the compound significantly inhibited HBV replication in vitro without cytotoxicity, marking it as a potential candidate for further development in antiviral therapies .
  • Antiallergic Activity : Another study explored a series of tetrazole derivatives similar to this compound for their antiallergic properties. One derivative showed an ID50 value significantly lower than traditional treatments, suggesting enhanced efficacy .

Comparison with Similar Compounds

Tetrazole vs. Thiazole Derivatives

describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., compounds [3a–s]), which differ from the target compound in their heterocyclic core (thiazole vs. tetrazole) and substituents (pyridinyl vs. p-tolyl). Key distinctions include:

Property Target Compound Thiazole Analogs ()
Heterocycle Tetrazole (4 N atoms) Thiazole (1 S, 1 N atom)
Substituent p-Tolyl 4-Pyridinyl
Hydrophilicity Moderate (hydroxypropyl group) Variable (pyridinyl may enhance polarity)
Synthetic Route Likely involves amide coupling Ethyl ester hydrolysis + amine coupling

However, thiazoles with pyridinyl groups () may offer better solubility in aqueous media due to the polar pyridine ring .

Carboxamide vs. Carbamate Derivatives

references thiazol-5-ylmethyl carbamates (e.g., compounds d and e), which share hydroxypropyl or dihydroxypropyl groups but differ in their backbone (carbamate vs. carboxamide). However, carboxamides like the target compound may exhibit faster cellular uptake due to reduced steric hindrance .

Hydroxypropyl-Functionalized Compounds

highlights cosmetic ingredients (e.g., DIOLEOYL EDTHP-MONIUM METHOSULFATE) containing hydroxypropyl and amide groups. These compounds function as antistatic agents or surfactants, suggesting that the hydroxypropyl moiety in the target compound could similarly improve solubility or surface activity. However, pharmacological applications of the target compound would prioritize bioavailability over surfactant properties .

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